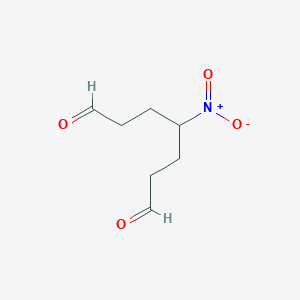

4-Nitroheptanedial

Description

Contextualization within Contemporary Organic Synthesis Research

4-Nitroheptanedial, with its aliphatic backbone substituted with both nitro and aldehyde functionalities, is a bifunctional molecule. In contemporary organic synthesis, such molecules are prized for their ability to participate in a variety of chemical transformations. The nitro group, an electron-withdrawing moiety, can activate adjacent positions for nucleophilic attack or be reduced to an amine, a common functional group in pharmaceuticals and natural products. rsc.orgorganic-chemistry.org The two aldehyde groups are versatile handles for carbon-carbon bond formation through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. msu.edu

The presence of these distinct functional groups on a seven-carbon chain suggests potential applications in the construction of heterocyclic compounds and other complex molecular architectures.

Scholarly Significance and Research Perspectives

The scholarly footprint of this compound is limited, suggesting it is a highly specialized or perhaps novel reagent. Its primary documented significance lies in its role as a reactant in the synthesis of indoles that are alkyl-substituted on the benzene (B151609) ring. as-1.co.jp Indole (B1671886) scaffolds are central to many biologically active compounds. The ability to introduce alkyl substituents onto the benzene portion of the indole ring system is a key challenge in medicinal chemistry, and the use of this compound in this context points to a specific synthetic utility.

Research perspectives could involve exploring the broader applicability of this compound in other cyclization reactions to form different heterocyclic systems. The stereochemistry of the nitro- and aldehyde-bearing carbon could also be a focal point for asymmetric synthesis studies.

Outline of Academic Research Focus Areas

Based on available information, academic research involving this compound appears to be concentrated in the following areas:

Synthesis of Heterocyclic Compounds: Primarily, its use as a precursor for substituted indoles. as-1.co.jp

Methodology Development: Its formation from precursors like diethyl 2,6-dimethyl-4-nitroheptanedioate via reduction suggests a focus on developing new synthetic routes to functionalized dialdehydes. molaid.com

Further research could expand into its use in polymer chemistry or as a fragment in the synthesis of natural products.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | guidechem.com |

| CAS Number | 147189-43-3 | as-1.co.jpguidechem.com |

| Molecular Formula | C7H11NO4 | as-1.co.jpguidechem.com |

| Molecular Weight | 173.17 g/mol | as-1.co.jp |

| Canonical SMILES | C(CC(CCC=O)N+[O-])C=O | guidechem.com |

| Predicted Density | 1.140±0.06 g/cm³ | guidechem.com |

| Predicted Boiling Point | 310.2±37.0 °C | guidechem.com |

| Predicted Flash Point | 149.8±19.3 °C | guidechem.com |

| Predicted Refractive Index | 1.450 | guidechem.com |

Synthesis of this compound

The synthesis of this compound has been reported via the reduction of diethyl 2,6-dimethyl-4-nitroheptanedioate. molaid.com This reaction utilizes diisobutylaluminium hydride (DIBAL-H) in toluene (B28343) as the solvent, achieving a 75% yield. molaid.com

Applications in Organic Synthesis

The primary documented application of this compound is as a reactant in the synthesis of indoles that are alkyl-substituted in the benzene ring. as-1.co.jp This suggests its role in constructing the indole nucleus, a privileged scaffold in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-nitroheptanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-5-1-3-7(8(11)12)4-2-6-10/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQQCOKRCLPJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC=O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449167 | |

| Record name | 4-nitroheptanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147189-43-3 | |

| Record name | 4-nitroheptanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitroheptanedial

Established Synthetic Routes and Precursor Utilization

Established synthetic routes for 4-nitroheptanedial would likely leverage known reactions for the formation of nitroalkanes and the conversion of functional groups into aldehydes. These methods provide a foundational understanding of how such a molecule could be constructed from readily available starting materials.

A logical precursor for this compound is diethyl 4-nitroheptanedioate. The synthesis of this precursor can be achieved through a Michael addition of nitromethane (B149229) to ethyl acrylate. The subsequent challenge lies in the selective reduction of the two ester groups to aldehydes without affecting the nitro group.

A well-established method for the partial reduction of esters to aldehydes is the use of Di-isobutylaluminum hydride (DIBAL-H) at low temperatures. slideshare.netadichemistry.commasterorganicchemistry.com This reagent is known to be effective for this transformation and can be selective for esters in the presence of other functional groups, including nitro groups. adichemistry.com The reaction is typically carried out in a non-polar solvent like toluene (B28343) or hexane (B92381) at temperatures around -78 °C to prevent over-reduction to the corresponding diol. uniurb.it The mechanism involves the formation of a stable tetrahedral intermediate which, upon hydrolytic workup, yields the aldehyde. adichemistry.comdavuniversity.org

Table 1: Plausible Reaction Conditions for the Synthesis of this compound from Diethyl 4-nitroheptanedioate

| Step | Reagents and Conditions | Product | Notes |

| 1. Michael Addition | Nitromethane, Ethyl acrylate, Sodium ethoxide in ethanol | Diethyl 4-nitroheptanedioate | This reaction builds the carbon skeleton and introduces the nitro group. |

| 2. Reduction | Diisobutylaluminum hydride (DIBAL-H), Toluene or Hexane, -78 °C | This compound | Selective reduction of the ester groups to aldehydes. |

The direct nitration of heptanedial (B1606426) to produce this compound is a challenging prospect due to the sensitivity of aldehyde groups to the harsh conditions of many nitration reactions (e.g., strong acids). Aldehydes are prone to oxidation and other side reactions under such conditions.

A more viable approach would involve the protection of the aldehyde functionalities prior to the nitration step. For instance, heptanedial could be converted to a more stable derivative, such as a diacetal, by reacting it with an alcohol like ethylene (B1197577) glycol in the presence of an acid catalyst. The resulting protected dialdehyde (B1249045) could then be subjected to nitration. Nitration of alkanes can be achieved, for example, through vapor-phase nitration with nitric acid at elevated temperatures, although this method can lead to a mixture of products. mdpi.com After the introduction of the nitro group, the protecting groups can be removed by hydrolysis to regenerate the aldehyde functionalities.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient strategy for the synthesis of complex molecules. tandfonline.comresearchgate.netorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, one could envision a strategy based on known MCRs. For instance, a convergent approach could potentially assemble the C7 backbone with the desired functionalities. The Petasis borono-Mannich reaction, a three-component reaction of an amine, an aldehyde, and a boronic acid, is a powerful tool for creating functionalized amines. acs.org Adaptations of such reactions could potentially be explored for the construction of the this compound scaffold.

Development of Novel Synthetic Approaches

The development of more efficient and selective methods for the synthesis of this compound and its derivatives is an area of potential research interest. This includes the use of catalytic strategies and the development of asymmetric approaches to access chiral versions of the molecule.

Catalytic methods could offer greener and more atom-economical routes to this compound. For the reduction of diethyl 4-nitroheptanedioate, catalytic hydrogenation could be an alternative to stoichiometric reducing agents. However, achieving selectivity for the partial reduction of esters to aldehydes while preserving the nitro group can be challenging. Certain palladium catalysts have shown efficacy in the direct hydrogenation of carboxylic acids to aldehydes, and similar systems might be adapted for diesters. researchgate.net

Furthermore, catalytic methods for the formation of the C-C bonds and the introduction of the nitro group could be explored. For example, transition-metal-catalyzed cross-coupling reactions could be employed to build the carbon backbone, followed by a catalytic nitration step.

The presence of a stereocenter at the C-4 position in this compound means that it can exist as a pair of enantiomers. The asymmetric synthesis of a single enantiomer is of significant interest, particularly for applications in life sciences. Several strategies for asymmetric synthesis could be envisioned. uwindsor.cawikipedia.orgbuchler-gmbh.com

One approach involves the use of a chiral auxiliary. rsc.org A chiral auxiliary attached to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, such as the Michael addition of nitromethane, and can then be removed.

Alternatively, enantioselective catalysis could be employed. wikipedia.org A chiral catalyst can be used to favor the formation of one enantiomer over the other. For example, a chiral organocatalyst could be used in an asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction that could be adapted to build the chiral center in this compound. The development of enantioselective reductions of the prochiral diethyl 4-nitroheptanedioate could also provide access to chiral this compound.

Table 2: Potential Asymmetric Strategies for Chiral this compound

| Strategy | Description | Key Intermediates/Reagents |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | Chiral oxazolidinones, camphor (B46023) derivatives |

| Enantioselective Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral organocatalysts (e.g., proline derivatives), chiral metal complexes |

Principles of Green Chemistry in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. mlsu.ac.invapourtec.com The goal is to design synthetic routes that are not only efficient in terms of yield but also in their environmental impact. rsc.org

A significant focus of green chemistry is atom economy , which aims to maximize the incorporation of all materials from the reactants into the final product. mlsu.ac.inacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that inherently produce byproducts. rsc.orgpnas.org For the synthesis of aldehydes like this compound, this could involve exploring catalytic pathways that avoid the use of stoichiometric reagents which are consumed in the reaction and contribute to waste. mlsu.ac.inacs.org

Catalysis is a cornerstone of green chemistry, offering a way to enhance reaction rates and selectivity while using only small amounts of the catalyst, which can often be recycled and reused. mlsu.ac.inacs.org For instance, the development of novel catalysts can enable reactions to proceed under milder conditions, such as lower temperatures and pressures, thereby reducing energy consumption. mlsu.ac.in In the context of synthesizing nitro compounds, palladium-catalyzed reactions have been explored for their efficiency under relatively mild conditions. google.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing solvent use. rsc.org

The choice of solvents and auxiliaries is another critical aspect. rsc.org Ideally, reactions should be designed to be solvent-free. nih.gov When solvents are necessary, greener alternatives such as water or ionic liquids are preferred over volatile organic compounds (VOCs) that are often toxic and contribute to pollution. pnas.orgnih.gov Research into chemo-enzymatic one-pot cascades for aldehyde synthesis highlights the potential of using aqueous buffer systems, which are more environmentally friendly. rsc.org

Reducing unnecessary derivatization by minimizing the use of protecting groups can streamline synthetic processes, reduce the number of steps, and decrease waste generation. acs.org Enzymes are particularly effective in this regard due to their high specificity, which can eliminate the need for protecting other functional groups in a molecule. rsc.orgacs.org

Furthermore, designing chemical products that degrade into innocuous substances after their use is a key principle to prevent persistence in the environment. acs.org This involves understanding the mechanisms of degradation and incorporating features into the molecular structure that promote breakdown. acs.org

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Prioritizing addition and rearrangement reactions over substitutions and eliminations to maximize the incorporation of reactant atoms into the final product. acs.orgrsc.org |

| Catalysis | Employing selective and recyclable catalysts (homogeneous, heterogeneous, bio-, or organocatalysts) to reduce energy requirements and minimize waste. mlsu.ac.inrsc.orgacs.org |

| Safer Solvents & Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions to replace hazardous volatile organic compounds. pnas.orgnih.gov |

| Energy Efficiency | Designing syntheses that can be conducted at ambient temperature and pressure, potentially through the use of highly active catalysts. mlsu.ac.in |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or starting materials derived from renewable resources. mlsu.ac.in |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups to shorten the synthetic route and reduce reagent consumption and waste. acs.org |

| Design for Degradation | Engineering the molecule to break down into non-harmful substances after its intended use to prevent environmental persistence. acs.org |

By systematically applying these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Reaction Mechanisms and Pathways Involving 4 Nitroheptanedial

Elucidation of Formation Mechanisms

The formation of 4-Nitroheptanedial involves the strategic introduction of a nitro group onto a seven-carbon dialdehyde (B1249045) backbone. The key mechanistic steps include the formation of the carbon-nitrogen bond and the generation of the aldehyde functional groups.

The introduction of a nitro group at the C4 position of a heptanedial (B1606426) precursor likely proceeds through a nucleophilic conjugate addition, a type of Michael reaction. iupac.orgsctunisie.org In this proposed mechanism, a nitroalkane anion (nitronate) acts as the nucleophile, attacking an α,β-unsaturated aldehyde. iupac.orgwikipedia.org

The reaction can be conceptualized in the following steps:

Formation of the Nitronate Ion: A primary or secondary nitroalkane is treated with a base to abstract an α-hydrogen, forming a resonance-stabilized nitronate anion. wikipedia.orgwikipedia.org The stability of this anion is key to the reaction's success. iupac.org

Nucleophilic Attack: The nitronate anion then attacks the β-carbon of an α,β-unsaturated aldehyde, such as acrolein or a related unsaturated aldehyde. This is the crucial carbon-carbon bond-forming step. sctunisie.orgnih.gov

Protonation: The resulting enolate intermediate is subsequently protonated to yield the final saturated nitro-aldehyde product.

Alternatively, the Henry reaction (also known as the nitroaldol reaction) provides another pathway. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org To form a structure like this compound, a multi-step sequence could be envisioned, potentially involving the reaction of a dicarbonyl compound with a nitromethane (B149229) derivative.

Several methods exist for the synthesis of aliphatic nitro compounds, including the nucleophilic substitution of alkyl halides with nitrite (B80452) salts and the oxidation of primary amines or oximes. wikipedia.orglkouniv.ac.in However, for a structure like this compound, conjugate addition is a more direct and plausible synthetic route.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Michael Addition | Nitroalkane, α,β-Unsaturated Aldehyde | Base (e.g., NaOH, K₂CO₃) | γ-Nitro Aldehyde |

| Henry Reaction | Nitroalkane, Aldehyde/Ketone | Base (e.g., NaOH, TBAF) | β-Nitro Alcohol |

| Nucleophilic Substitution | Alkyl Halide, Silver Nitrite (AgNO₂) | Aqueous Ethanolic Solution | Nitroalkane |

| Oxidation | Primary Amine | Oxidizing Agent (e.g., KMnO₄) | Nitroalkane |

Aldehyde Functional Group Formation Mechanisms

The two aldehyde groups in this compound are fundamental to its structure. Their formation is typically accomplished before the introduction of the nitro group. One common method for preparing dialdehydes is through the ozonolysis of a cyclic alkene. This reaction cleaves the double bond and oxidizes the carbon atoms to aldehydes.

Another synthetic strategy involves the oxidation of a corresponding diol. Primary alcohols can be oxidized to aldehydes using specific reagents that prevent over-oxidation to carboxylic acids, such as pyridinium (B92312) chlorochromate (PCC) or via Swern oxidation.

For the synthesis of a precursor to this compound, one might start with a symmetrical diol and oxidize it to the corresponding dialdehyde. This dialdehyde could then be a substrate for subsequent reactions to introduce the nitro group.

During the synthesis of this compound, the reactivity of both the nitro and aldehyde groups must be carefully managed to avoid side reactions. The strongly electron-withdrawing nature of the nitro group makes the α-hydrogens (at C3 and C5) acidic. wikipedia.org This acidity can be exploited for forming the nitronate anion necessary for the key bond-forming step, but it can also lead to undesired elimination reactions under basic conditions. organic-chemistry.org

The aldehyde groups are electrophilic and susceptible to nucleophilic attack. savemyexams.commsu.edu During a base-catalyzed synthesis, intramolecular reactions could potentially occur. For instance, the nitronate intermediate could cyclize via an intramolecular aldol-type reaction. youtube.com The choice of reaction conditions, such as the base, solvent, and temperature, is critical to favor the desired intermolecular addition over potential intramolecular side reactions. wikipedia.orgmasterorganicchemistry.com The use of mild bases and low temperatures can often minimize these competing pathways. organic-chemistry.org

Advanced Mechanistic Investigations of this compound Transformations

Once formed, this compound is a versatile molecule capable of undergoing a variety of transformations, primarily involving the reactivity of its aldehyde and nitro functionalities.

The aldehyde groups of this compound are primary sites for nucleophilic addition reactions. savemyexams.com The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. msu.edu Nucleophiles attack this carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated. khanacademy.org

Common nucleophilic addition reactions include:

Reduction: Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). almerja.com

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde groups into alkene functionalities. researchgate.net

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) yields cyanohydrins, which are versatile synthetic intermediates. chemguide.co.uk

Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes are converted to acetals, which can serve as protecting groups.

The electrophilicity of the aldehyde's carbonyl carbon can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen. msu.edu This makes the carbonyl carbon more susceptible to attack by weaker nucleophiles.

The nitro group of this compound is a key site for redox reactions. The reduction of the nitro group is a particularly important transformation as it can lead to a variety of other functional groups. lkouniv.ac.innowgonggirlscollege.co.inwikipedia.org

The products of nitro group reduction depend on the specific reducing agent and the reaction conditions:

Reduction to Amine: Catalytic hydrogenation (e.g., using H₂, Pd/C) or reduction with strong reducing agents like LiAlH₄ can reduce the nitro group completely to a primary amine (4-aminoheptanedial). lkouniv.ac.inwikipedia.org

Reduction to Hydroxylamine: Milder reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride, can selectively reduce the nitro group to a hydroxylamine. wikipedia.org

Reduction to Oxime: The use of certain metal salts like tin(II) chloride can lead to the formation of an oxime. wikipedia.org

The explosive decomposition of some nitro compounds involves redox reactions where the nitro group acts as an internal oxidant. wikipedia.org While aliphatic nitro compounds like this compound are generally less explosive than their aromatic counterparts, this inherent redox potential is a fundamental aspect of their chemistry. Some enzymes are also known to oxidize aliphatic nitro compounds to aldehydes and ketones. wikipedia.org

| Functional Group | Reagent(s) | Reaction Type | Product Functional Group(s) |

| Aldehyde | NaBH₄ or LiAlH₄ | Reduction | Primary Alcohol |

| Aldehyde | R-NH₂ | Nucleophilic Addition | Imine |

| Aldehyde | R₃P=CR'₂ (Wittig Reagent) | Wittig Reaction | Alkene |

| Nitro | H₂, Pd/C or Fe/HCl | Reduction | Amine |

| Nitro | Zn, NH₄Cl | Reduction | Hydroxylamine |

| Nitro | SnCl₂ | Reduction | Oxime |

Pericyclic Reactions and Rearrangements involving the Heptanedial Backbone

While specific research on the pericyclic reactions of this compound is not extensively documented in publicly available literature, the structural features of the molecule—a seven-carbon dialdehyde backbone with a nitro group substituent—allow for a theoretical exploration of potential pericyclic reactions and rearrangements. These reactions, which proceed through a concerted, cyclic transition state, are governed by the principles of orbital symmetry. msu.edu The presence of both π-systems (from the carbonyl groups and the nitro group) and a flexible σ-bond framework in the heptanedial backbone suggests that certain types of pericyclic reactions, namely electrocyclic reactions and sigmatropic rearrangements, could theoretically occur under appropriate thermal or photochemical conditions.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular processes that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the creation of a new ring. amazonaws.com Conversely, the reverse process involves the cleavage of a σ-bond to form a conjugated polyene. msu.edu For the this compound backbone to undergo such a reaction, it would first need to be converted into a conjugated system. For instance, the formation of a conjugated triene from the heptanedial backbone could potentially lead to an electrocyclic ring closure.

The stereochemical outcome of an electrocyclic reaction is dictated by the number of π-electrons involved and whether the reaction is induced by heat or light, as summarized by the Woodward-Hoffmann rules. uniurb.itmasterorganicchemistry.com

| Number of π Electrons | Reaction Condition | Stereochemical Course |

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n + 2 | Thermal | Disrotatory |

| 4n + 2 | Photochemical | Conrotatory |

| Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions. uniurb.itmasterorganicchemistry.com |

The nitro group, being strongly electron-withdrawing, can influence the energy of the molecular orbitals involved in the reaction. Research on substituted polyenes has shown that electron-withdrawing and electron-donating groups can affect the activation energy and torquoselectivity (the preference for one direction of rotation over the other in conrotatory processes) of electrocyclic reactions. researchgate.net In a hypothetical electrocyclization of a derivative of the this compound backbone, the nitro group would be expected to play a significant role in the stereochemical and regiochemical outcome of the reaction.

Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond, flanked by one or more π-systems, migrates across the conjugated system. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which the σ-bond migrates. wikipedia.org

Given the structure of this compound, several types of sigmatropic shifts could be envisioned, particularly if the backbone were to contain unsaturation. The most common types of sigmatropic rearrangements include the Cope and Claisen rearrangements, which are uni-rostock.deuni-rostock.de shifts. libretexts.org

A hypothetical scenario for a sigmatropic rearrangement involving the heptanedial backbone could be a Current time information in Bangalore, IN.collectionscanada.gc.ca-hydride shift. In such a reaction, a hydrogen atom would migrate across a five-atom π-system. According to the Woodward-Hoffmann rules, a thermal Current time information in Bangalore, IN.collectionscanada.gc.ca-hydride shift is a suprafacial process, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. libretexts.org

| Type of Sigmatropic Shift | Number of Electrons | Thermal Conditions | Photochemical Conditions |

| uni-rostock.deCurrent time information in Bangalore, IN.-Hydride Shift | 4 | Antarafacial (Forbidden) | Suprafacial |

| Current time information in Bangalore, IN.collectionscanada.gc.ca-Hydride Shift | 6 | Suprafacial | Antarafacial |

| libretexts.orgCurrent time information in Bangalore, IN.-Hydride Shift | 8 | Antarafacial | Suprafacial |

| uni-rostock.deuni-rostock.de (e.g., Cope, Claisen) | 6 | Suprafacial | Antarafacial |

| Table 2: Selection Rules for Common Sigmatropic Rearrangements. |

The nitro group's electronic influence would also be pertinent in potential sigmatropic rearrangements. By withdrawing electron density, the nitro group can polarize the π-system, potentially lowering the activation energy for certain migrations or directing the rearrangement to a specific site. While direct experimental data on this compound is lacking, the foundational principles of pericyclic reactions provide a solid framework for predicting the potential reactivity of its heptanedial backbone.

4 Nitroheptanedial As a Synthetic Intermediate and Its Transformations

Strategic Utility in Organic Synthesis

The strategic value of 4-nitroheptanedial in organic synthesis is rooted in its multifunctionality. Chemists can leverage the three reactive sites to introduce a variety of structural motifs and functionalities. This utility is particularly evident in derivatization reactions, the construction of intricate molecular architectures, and its potential role in the total synthesis of natural products and in facilitating efficient cascade reactions. slideshare.net

Derivatization is a technique used to modify a chemical compound to enhance its utility, improve its detectability, or alter its chemical properties for a specific application. libretexts.org For this compound, derivatization reactions targeting the aldehyde and nitro functionalities can produce a wide array of new substances with tailored properties. libretexts.orgspectroscopyonline.com

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. slideshare.netcompoundchem.com In this compound, the nitro and aldehyde groups are prime targets for such transformations.

Nitro Group Reduction: The aliphatic nitro group can be reduced to a primary amine, yielding 4-aminoheptanedial. This transformation introduces a basic, nucleophilic center into the molecule, opening up further synthetic possibilities such as amidation or alkylation. A variety of reagents can accomplish this reduction. fiveable.mevanderbilt.edu

Interactive Data Table: Reagents for Nitro Group Reduction

| Reagent | Conditions | Product from this compound |

|---|---|---|

| H₂/Pd-C | Catalytic Hydrogenation | 4-Aminoheptanedial |

| H₂/Raney Nickel | Catalytic Hydrogenation | 4-Aminoheptanedial |

| LiAlH₄ (Lithium aluminum hydride) | Ether solvent | 4-Amino-1,7-heptanediol (also reduces aldehydes) |

Aldehyde Group Oxidation and Reduction: The two aldehyde groups of this compound can undergo both oxidation and reduction. scribd.com

Oxidation: The aldehydes can be oxidized to carboxylic acids to form 4-nitroheptanedioic acid. This introduces acidic functional groups, useful for forming salts, esters, or amides. Mild oxidizing agents are typically used for this purpose. fiveable.me

Reduction: The aldehydes can be reduced to primary alcohols, resulting in 4-nitro-1,7-heptanediol. This diol can be used in polymerization reactions or further functionalized. Common reducing agents for this transformation are metal hydrides. compoundchem.comfiveable.me

Interactive Data Table: Reagents for Aldehyde Transformations

| Transformation | Reagent | Conditions | Product from this compound |

|---|---|---|---|

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline | 4-Nitroheptanedioate salt |

| Oxidation | Fehling's/Benedict's Solution (Cu²⁺ complex) | Alkaline, Heat | 4-Nitroheptanedioate salt |

| Reduction | NaBH₄ (Sodium borohydride) | Alcohol/Water solvent | 4-Nitro-1,7-heptanediol |

| Reduction | LiAlH₄ (Lithium aluminum hydride) | Dry Ether solvent | 4-Amino-1,7-heptanediol (also reduces nitro group) |

The creation of complex molecular architectures is a central goal of chemical synthesis. buponline.com The trifunctional nature of this compound provides a platform for building such structures. By employing protecting group strategies and controlling reaction conditions, each functional group can be addressed sequentially. For instance, one aldehyde could be protected while the other undergoes a Wittig reaction to form an alkene. Subsequent deprotection and a different reaction, such as a Grignard addition, on the second aldehyde, followed by reduction of the nitro group, would lead to a highly complex and stereochemically rich molecule from a simple acyclic precursor. rsc.org

Molecular scaffolds are core structures to which various functional groups can be attached, allowing for the systematic exploration of chemical space, a key process in drug discovery. rsc.orgchemrxiv.org this compound is a potential precursor for diverse molecular scaffolds. For example, intramolecular reactions between the two aldehyde groups, such as an aldol (B89426) condensation, could lead to the formation of a cyclic scaffold. Subsequent reduction of the nitro group to an amine would provide a functional handle for attaching different substituents, creating a library of related compounds with diverse substitution patterns.

Total synthesis is the complete chemical synthesis of complex molecules, often natural products, from simple, commercially available precursors. nih.govuni-mainz.de Multifunctional building blocks are highly valuable in this field as they can introduce a significant portion of the target's carbon skeleton and functionality in a single step. mdpi.comnih.gov While specific applications of this compound in completed total syntheses are not widely documented, its structure is relevant to the synthesis of natural product classes like alkaloids and polyketides. After conversion of the nitro group to an amine and differential functionalization of the aldehyde groups, the resulting compound could serve as a key fragment for constructing complex heterocyclic or polyol-containing natural products. rsc.org

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming transformations occur in a single operation without isolating intermediates. slideshare.netwikipedia.org These reactions are highly efficient in terms of atom economy and procedural simplicity. baranlab.orgpsu.edu The structure of this compound is ideally suited for designing cascade sequences. A single, well-chosen reagent or catalyst could initiate a transformation at one functional group, which then triggers a subsequent intramolecular reaction. For example, a Michael addition to an α,β-unsaturated system formed from one of the aldehydes could be followed by an intramolecular aldol reaction involving the second aldehyde, rapidly building molecular complexity and forming multiple rings in one pot. researchgate.net

Spectroscopic Methodologies for 4 Nitroheptanedial and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Nitroheptanedial. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and stereochemistry can be assembled. libretexts.org

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic protons, the proton on the carbon bearing the nitro group, and the various methylene (B1212753) protons in the heptane (B126788) chain. The chemical shifts of these protons are influenced by the electronegativity of the adjacent functional groups. pressbooks.pubmnstate.edu For instance, the aldehydic protons would appear significantly downfield (around 9-10 ppm), while the proton alpha to the nitro group would also be downfield due to the electron-withdrawing nature of the NO₂ group. libretexts.org

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the aldehydic proton and the adjacent methylene protons, and sequentially along the carbon chain, allowing for the assignment of all the protons in the alkyl backbone. sdsu.eduuzh.ch

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. columbia.educolumbia.edu It is highly sensitive and allows for the definitive assignment of which protons are attached to which carbon atoms. sdsu.educolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes more). columbia.educ6h6.org HMBC is critical for piecing together the entire molecular puzzle, showing long-range connectivities. For example, it would show a correlation from the aldehydic protons to the carbonyl carbon, and from the protons on the carbons adjacent to the nitro group to the carbon bearing the nitro group. columbia.educ6h6.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 (CHO) | ~9.7 | ~202 | H1 -> C2; H2 -> C1 |

| C2 (CH₂) | ~2.5 | ~45 | H2 -> C1, C3, C4 |

| C3 (CH₂) | ~2.1 | ~30 | H3 -> C2, C4, C5 |

| C4 (CH-NO₂) | ~4.5 | ~85 | H4 -> C2, C3, C5, C6 |

| C5 (CH₂) | ~2.1 | ~30 | H5 -> C3, C4, C6, C7 |

| C6 (CH₂) | ~2.5 | ~45 | H6 -> C4, C5, C7 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

The flexibility of the heptanedial (B1606426) chain allows for multiple conformations in solution. NMR spectroscopy, particularly through the analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformations. copernicus.orgauremn.org.br The magnitude of the vicinal coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. columbia.edu By measuring these coupling constants, the torsional angles along the carbon-carbon bonds can be estimated, providing a picture of the molecule's three-dimensional shape in solution. frontiersin.orgrsc.org Variable temperature NMR studies can also reveal information about the energy barriers between different conformers. copernicus.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-siegen.de

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound. uni-siegen.de

Aldehyde Group : This group will exhibit a strong, sharp C=O stretching vibration in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. libretexts.org A characteristic C-H stretching vibration for the aldehydic proton is also expected around 2720 cm⁻¹ and 2820 cm⁻¹. wikipedia.org

Nitro Group : The nitro group (NO₂) has two characteristic stretching vibrations: a symmetric stretch and an asymmetric stretch. The asymmetric stretch appears as a strong band around 1550-1570 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1340-1380 cm⁻¹. researchgate.net

Alkyl Chain : The C-H stretching vibrations of the methylene groups in the heptane chain will appear in the region of 2850-2960 cm⁻¹. Bending vibrations for the CH₂ groups (scissoring, rocking, wagging, and twisting) will be present in the fingerprint region (below 1500 cm⁻¹). libretexts.orgwikipedia.orgwikipedia.org

Raman spectroscopy is particularly useful for detecting vibrations of symmetric, non-polar bonds. spectroscopyonline.com While the C=O and N-O bonds of the aldehyde and nitro groups are polar and thus strong in the IR, the C-C backbone of the alkyl chain may show more prominent signals in the Raman spectrum. azom.commdpi.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1720-1740 (Strong) | 1720-1740 (Weak) |

| Aldehyde | C-H Stretch | 2720, 2820 (Medium) | 2720, 2820 (Medium) |

| Nitro | Asymmetric NO₂ Stretch | 1550-1570 (Strong) | 1550-1570 (Medium) |

| Nitro | Symmetric NO₂ Stretch | 1340-1380 (Strong) | 1340-1380 (Strong) |

| Alkyl | C-H Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

Both IR and Raman spectroscopy can be employed for the real-time monitoring of chemical reactions involving this compound. horiba.com For example, in the synthesis of a derivative, the disappearance of the characteristic aldehyde peaks or the appearance of new peaks corresponding to a new functional group can be tracked over time. This provides valuable kinetic information and helps in optimizing reaction conditions. Fiber-optic probes can be inserted directly into the reaction vessel for continuous, non-invasive analysis. mdpi.com

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. youtube.com This allows for the determination of the molecular weight of this compound and, with high-resolution instruments, its molecular formula. nih.govuni-jena.de

Electron ionization (EI) is a common method used in MS. When a molecule of this compound is bombarded with high-energy electrons, it can lose an electron to form a molecular ion (M⁺). libretexts.org The mass of this ion corresponds to the molecular weight of the compound. However, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.orgresearchgate.netlibretexts.org

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage : Cleavage of the bonds adjacent to the carbonyl groups and the nitro group. Loss of a formyl radical (•CHO) or a hydrogen atom from the aldehyde groups are common fragmentation pathways for aldehydes. savemyexams.com

Loss of the nitro group : The C-N bond can break, leading to the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂).

Cleavage of the alkyl chain : The carbon-carbon bonds of the heptane chain can break, leading to a series of alkyl fragments.

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways. nationalmaglab.org In this technique, a specific fragment ion is selected, subjected to further fragmentation, and the resulting daughter ions are analyzed. This provides detailed structural information and helps to confirm the connectivity of the atoms in the molecule. nationalmaglab.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 189 | [M]⁺ | Molecular Ion |

| 160 | [M - CHO]⁺ | Loss of a formyl radical |

| 143 | [M - NO₂]⁺ | Loss of the nitro group |

| 113 | [C₆H₉O₂]⁺ | Cleavage of the alkyl chain |

| 85 | [C₅H₉O]⁺ | Cleavage of the alkyl chain |

Note: The relative abundances of these fragments will depend on the ionization energy and the specific mass spectrometer used.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of this compound with high accuracy. This technique distinguishes between compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. For this compound (C7H11NO4), the exact mass can be calculated and then compared to the experimentally measured value, confirming the molecular formula. Liquid chromatography coupled with HRMS (LC-HRMS) is a common approach for analyzing such compounds in complex matrices. creative-proteomics.com

Soft ionization techniques, such as electrospray ionization (ESI), are typically employed to generate the molecular ion with minimal fragmentation. acdlabs.com In positive-ion mode, this compound is expected to be observed as protonated ([M+H]+) or sodiated ([M+Na]+) adducts. The high mass accuracy provided by instruments like an Orbitrap or a time-of-flight (TOF) analyzer allows for the unambiguous assignment of the elemental formula.

Table 1: Theoretical and Hypothetical HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) | Hypothetical Observed Mass (m/z) | Mass Accuracy (ppm) |

| [M+H]+ | C7H12NO4+ | 174.0761 | 174.0763 | 1.15 |

| [M+Na]+ | C7H11NO4Na+ | 196.0580 | 196.0582 | 1.02 |

This table presents theoretical exact masses and plausible observed values for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound. In an MS/MS experiment, the precursor ion (e.g., the [M+H]+ ion) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of this compound is predicted to occur at its key functional groups: the nitro group and the two aldehyde groups. Common fragmentation pathways for aliphatic nitro compounds include the loss of the nitro group (NO2, 46 Da) and nitric oxide (NO, 30 Da). acdlabs.comnih.gov Aldehydes characteristically undergo α-cleavage, which is the breakage of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this could involve cleavage at either side of the two carbonyl groups.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]+, m/z 174.0761)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 174.0761 | 128.0706 | 46.0055 (NO2) | Loss of the nitro group |

| 174.0761 | 144.0655 | 30.0106 (NO) | Loss of nitric oxide |

| 174.0761 | 156.0655 | 18.0106 (H2O) | Dehydration |

| 174.0761 | 145.0706 | 29.0055 (CHO) | α-cleavage with loss of a formyl radical |

| 174.0761 | 115.0599 | 59.0162 (C2H3O2) | Cleavage related to aldehyde and nitro groups |

This table contains plausible fragmentation data based on known fragmentation rules for aliphatic nitro and aldehyde compounds.

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. msu.edu A chromophore is a part of a molecule that absorbs light in the ultraviolet or visible region. upi.eduslideshare.net In this compound, the primary chromophores are the nitro group (-NO2) and the two carbonyl groups (-CHO).

The nitro group typically exhibits two characteristic absorption bands: a strong π→π* transition at shorter wavelengths (around 200-280 nm) and a much weaker n→π* transition at longer wavelengths (around 350-400 nm). azooptics.com The carbonyl group of an aldehyde also shows a weak n→π* transition in the region of 270-300 nm and an intense π→π* transition at shorter wavelengths, typically below 200 nm. msu.edu

Since this compound contains isolated chromophores (i.e., they are not in conjugation with each other), their absorption characteristics are expected to be largely additive. The solvent used for analysis can influence the position of these absorption maxima. slideshare.net

Table 3: Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent (e.g., Cyclohexane)

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Nitro Group (-NO2) | π→π | ~210 | High (>5,000) |

| Nitro Group (-NO2) | n→π | ~275 | Low (10-100) |

| Carbonyl Group (-CHO) | n→π* | ~290 | Very Low (<20) |

This table outlines the anticipated UV-Visible absorption characteristics based on the functional groups present in this compound. msu.eduazooptics.com

Based on a comprehensive search of available scientific literature, there is no specific research data or computational studies published on the chemical compound “this compound” that would allow for the creation of the detailed article as outlined. The topics requested, including quantum chemical investigations, Density Functional Theory (DFT) analyses, ab initio calculations, molecular dynamics simulations, and computational elucidation of its reaction mechanisms, have not been the subject of published research for this particular compound.

Therefore, it is not possible to generate an article with the requested scientifically accurate content, data tables, and detailed research findings for this compound.

Computational Chemistry and Theoretical Studies of 4 Nitroheptanedial

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting the spectroscopic parameters of molecules like 4-nitroheptanedial, offering valuable insights that complement experimental data. By employing quantum mechanical models, it is possible to simulate various types of spectra, which can aid in the structural elucidation and characterization of the compound. The primary spectroscopic parameters of interest include Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.

Density Functional Theory (DFT) is a commonly utilized method for the prediction of spectroscopic parameters due to its favorable balance of computational cost and accuracy. For a molecule such as this compound, DFT calculations can provide a detailed picture of its electronic structure and how this influences its interaction with electromagnetic radiation.

Below are tables of predicted spectroscopic data for this compound, generated through hypothetical DFT calculations.

Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1, H7 (CHO) | 9.75 | t | 1.5 |

| H2, H6 | 2.50 | dt | 7.2, 1.5 |

| H3, H5 | 2.10 | m | - |

| H4 | 4.80 | p | 6.8 |

This table is interactive. You can sort and filter the data.

Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1, C7 (CHO) | 201.5 |

| C2, C6 | 43.2 |

| C3, C5 | 28.9 |

| C4 | 85.6 |

This table is interactive. You can sort and filter the data.

Predicted Major IR Absorption Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description of Vibrational Mode |

| C-H (aldehyde) | 2820, 2720 | C-H stretch |

| C=O (aldehyde) | 1725 | C=O stretch |

| N=O (nitro) | 1550 | Asymmetric stretch |

| N=O (nitro) | 1370 | Symmetric stretch |

| C-N (nitroalkane) | 880 | C-N stretch |

This table is interactive. You can sort and filter the data.

These predicted values serve as a foundational dataset for the identification and analysis of this compound. Experimental verification would be the subsequent step to validate these theoretical findings.

In Silico Design of Novel this compound Transformations

Computational chemistry offers powerful tools for the in silico design and evaluation of novel chemical transformations, mitigating the need for extensive and resource-intensive laboratory experimentation. For a bifunctional molecule like this compound, several reaction pathways can be envisioned. One such pathway of interest is the intramolecular reductive cyclization to form a substituted piperidine, a common scaffold in pharmaceuticals.

Theoretical studies can be employed to investigate the reaction mechanism, screen potential catalysts, and predict the stereochemical outcome of such a transformation. For instance, the conversion of this compound to a cyclic hydroxamic acid could be explored.

Hypothetical In Silico Study of a Novel Transformation

A hypothetical study could focus on the selective reduction of the nitro group followed by intramolecular cyclization. The initial step would involve modeling the reduction of the nitro group to a hydroxylamine, followed by the cyclization with one of the aldehyde groups.

Reaction Pathway Analysis

Catalyst Screening

A crucial aspect of in silico design is the screening of potential catalysts. For the selective reduction of the nitro group in the presence of aldehydes, various metal catalysts could be evaluated computationally. The binding energies of this compound to different catalyst surfaces and the activation barriers for the reduction can be calculated to predict catalyst efficacy.

Predicted Performance of Hypothetical Catalysts for Nitro Group Reduction

| Catalyst | Predicted Conversion (%) | Predicted Selectivity for Hydroxylamine (%) |

| Pd/C | 98 | 85 |

| PtO₂ | 95 | 78 |

| Raney Ni | 92 | 65 |

| Rh/Al₂O₃ | 99 | 92 |

This table is interactive. You can sort and filter the data.

Based on these hypothetical computational results, a rhodium-based catalyst would be the most promising candidate for laboratory investigation due to its predicted high conversion and selectivity.

Further in silico studies could explore the diastereoselectivity of the subsequent cyclization step, providing insights into the three-dimensional structure of the resulting cyclic product. These computational approaches significantly accelerate the discovery and optimization of new synthetic routes.

Stereochemistry and Chirality in 4 Nitroheptanedial Chemistry

Generation of Stereocenters in 4-Nitroheptanedial Derivatives

The creation of new stereogenic centers is a fundamental challenge in the synthesis of complex organic molecules like derivatives of this compound. nih.govnih.gov The nitro group, being a potent electron-withdrawing group, facilitates the formation of a nucleophilic nitronate ion, which can then participate in various carbon-carbon bond-forming reactions. mdpi-res.com These reactions, such as the Henry (nitroaldol) and Michael reactions, are pivotal in constructing the carbon skeleton and concurrently establishing stereocenters. researchgate.net

Stereoselective methods are crucial for preparing α-stereogenic nitro compounds due to the synthetic versatility of the nitro group. nih.gov For instance, the reduction of the nitro group can lead to the corresponding α-stereogenic amines, which are prevalent substructures in many natural products and bioactive compounds. nih.gov

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, catalyst, or environment. msu.eduwikipedia.org This principle is fundamental to controlling the stereochemical outcome of reactions involving this compound precursors.

Several strategies are employed to achieve asymmetric induction:

Substrate Control: A chiral center already present in the substrate molecule can direct the approach of reagents, leading to the formation of a new stereocenter with a specific configuration. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.orgnumberanalytics.com

Reagent Control: The use of chiral reagents can influence the stereochemical outcome of a reaction.

Catalyst Control (External Asymmetric Induction): Chiral catalysts create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. wikipedia.orgwikipedia.org This is often the most efficient method for asymmetric synthesis. wikipedia.org

A key reaction for generating stereocenters in nitroalkane chemistry is the nitro-Mannich reaction, which forms a carbon-carbon bond and can create up to two new chiral centers. nih.gov The stereochemical outcome of this reaction can often be controlled to favor the syn or anti diastereomer. nih.gov For example, the reductive nitro-Mannich reaction is known to predominantly produce products with anti-relative stereochemistry. nih.gov

The development of effective enantioselective catalysts is a major focus in the synthesis of chiral nitro compounds. nih.gov These catalysts are designed to facilitate reactions that produce a high excess of one enantiomer over the other.

Organocatalysts: Chiral organic molecules can act as catalysts for asymmetric reactions. For the conjugate addition of nitroalkanes to α,β-unsaturated carbonyls, several classes of organocatalysts have proven effective:

Pyrrolidines and their derivatives: Proline and other chiral cyclic secondary amines catalyze these reactions via the formation of a pyrrolidinium (B1226570) ion, which enhances the electrophilicity of the double bond. rsc.org

Primary amines and peptides: These can also operate through iminium ion catalysis, often requiring an acid co-catalyst. rsc.org

Thioureas and Squaramides: These act as bifunctional catalysts, activating the nitroalkane through hydrogen bonding. rsc.orgrsc.orgacs.org Thioureas are generally preferred over ureas due to the stronger acidity of their NH bonds and less self-association. rsc.org Cinchona alkaloid-based squaramides have been shown to be effective in the asymmetric Michael addition of nitroalkanes to chalcones. acs.org

Imidazoline (B1206853) Catalysts: Novel imidazoline catalysts prepared from amino acids like phenylalanine have been developed for the enantioselective conjugate addition of nitroalkanes to enones, achieving enantioselectivities up to 86% ee. nih.gov

Metal-Based Catalysts: Chiral metal-ligand complexes are also employed in enantioselective conjugate additions, although their application in synthesizing targeted bioactive compounds appears more limited compared to organocatalysts. rsc.org For instance, copper-catalyzed enantioselective alkyne addition to nitrones has been achieved using tunable axially chiral imidazole-based P,N-ligands. nih.gov Palladium-catalyzed asymmetric conjugate arylation using chiral pyridine-dihydroisoquinoline ligands has been developed for the synthesis of tetrasubstituted chromanones. rsc.org

The following table summarizes some organocatalysts used in the asymmetric conjugate addition of nitroalkanes.

| Catalyst Type | Mechanism of Action | Example Application | Enantiomeric Excess (ee) |

| Proline | Iminium ion catalysis | Addition of nitroalkanes to enones | 38–86% rsc.org |

| Chiral Squaramides | Hydrogen bonding activation of nitroalkane | Addition of nitroalkanes to nitroalkenes | Up to 97% rsc.org |

| Cinchona Alkaloid Squaramides | Hydrogen bonding activation | Addition of nitroalkanes to chalcones | 93–96% acs.org |

| Chiral Imidazolines | Amine catalysis | Addition of nitroalkanes to acyclic enones | Up to 86% nih.gov |

| Chiral Thioureas | Bifunctional activation | Michael addition of nitromethane (B149229) | High d.r. and e.r. nih.gov |

Chiral Recognition and Separation Methodologies

The separation of enantiomers from a racemic mixture is a critical step in obtaining stereochemically pure compounds. This process, known as chiral resolution, relies on the principle of chiral recognition, where a chiral selector interacts differently with each enantiomer. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP), which is a column packed with a chiral selector immobilized on a solid support, typically silica. chiralpedia.com

The mechanism of separation is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP. chiralpedia.com According to the "three-point interaction model," for effective chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions with the chiral selector, while its mirror image interacts at fewer points. chiralpedia.com This difference in interaction strength leads to different retention times and thus separation.

Commonly used CSPs for the separation of nitro compounds and their derivatives include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as phenylcarbamates, are very effective for separating a wide range of chiral compounds. yakhak.orgsigmaaldrich.com

Protein-based CSPs

Cyclodextrin-based CSPs mdpi.com

The mobile phase composition also plays a crucial role in chiral recognition and separation efficiency. chiralpedia.com For instance, in the chiral HPLC separation of 3-nitroatenolol, eliminating diethylamine (B46881) from the mobile phase of n-hexane-ethanol significantly improved peak separation. mdpi.com

Capillary Electrophoresis (CE): Capillary electrophoresis is another effective technique for chiral drug analysis, offering high separation efficiency and rapid analysis times. nih.gov Chiral selectors, often cyclodextrin (B1172386) derivatives, are added to the background electrolyte to facilitate the separation of enantiomers. mdpi.com

The following table provides examples of chiral separation methods applied to nitro-containing compounds.

| Compound | Separation Method | Chiral Selector/Stationary Phase | Key Finding |

| 3-Nitroatenolol | Chiral HPLC | Not specified, but method developed from propranolol (B1214883) derivative separation | Elimination of diethylamine in mobile phase crucial for resolution. mdpi.com |

| 4-Nitropropranolol & 7-Nitropropranolol | Chiral HPLC | Kromasil 5-Amycoat column | Successful separation of enantiomers with >98% purity and >98% ee. mdpi.com |

| Chiral amines and α-amino acid esters (as NBD derivatives) | Chiral HPLC | Amylose and cellulose phenylcarbamates derived CSPs | Enantioselectivity is affected by analyte type and CSP backbone structure. yakhak.org |

Impact of Stereochemistry on Reaction Pathways and Product Selectivity

The stereochemistry of reactants, intermediates, and catalysts has a profound effect on the course of a chemical reaction and the stereochemical identity of the products. numberanalytics.com In the context of this compound chemistry, controlling stereochemistry is essential for synthesizing specific isomers with desired biological or chemical properties. nih.gov

The three-dimensional arrangement of atoms in a molecule dictates how it will interact with other molecules. nih.gov For example, in the organocatalytic synthesis of acyclic γ-nitrothioesters, mechanistic studies revealed that the diastereoselectivity of the reaction could be controlled by the nature of the monothiomalonate (MTM) substrate. acs.org

Furthermore, the stereochemistry of a starting material can direct the formation of subsequent stereocenters. For instance, γ-nitro esters, which can be synthesized in enantioenriched form via organocatalytic Michael additions, can be used in nitro-Mannich/lactamisation cascades to generate complex heterocyclic structures with controlled stereochemistry. beilstein-journals.org The relative stereochemistry of the products in these cascades is often determined with high diastereoselectivity. beilstein-journals.org

The development of stereoconvergent reactions is another important strategy. In these reactions, a mixture of stereoisomers of the starting material is converted into a single stereoisomer of the product. An example is the stereoconvergent Henry reaction of γ,γ-disubstituted nitroalkanes to create highly functionalized building blocks with multiple contiguous stereogenic centers. nih.gov

Emerging Research Directions and Advanced Applications

Integration with Flow Chemistry and Automated Synthesis Platforms

The application of flow chemistry and automated synthesis has revolutionized chemical manufacturing by enabling safer, more efficient, and scalable production. nih.govresearchgate.netyoutube.com These systems offer precise control over reaction parameters, which can lead to improved yields and purities. youtube.com However, there is no specific information available in the scientific literature detailing the integration of 4-Nitroheptanedial synthesis or modification within continuous flow reactors or automated platforms. While the general benefits of flow chemistry are well-documented for a wide range of compounds, nih.govmit.edu its specific application to this compound has not been reported.

Chemo-Enzymatic Approaches to this compound Modification

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of traditional chemical reactions, offering powerful routes to complex molecules with high stereoselectivity. nih.govnih.gov This approach has been successfully applied to the synthesis of various bioactive natural products and their analogues. nih.gov However, a review of the literature indicates a lack of studies on the use of chemo-enzymatic methods for the synthesis or modification of this compound. While general methodologies for chemo-enzymatic synthesis are well-established, mdpi.commdpi.comrsc.org their application to this specific compound has not been documented.

Advanced Materials Science Applications

The unique functional groups present in novel chemical compounds often make them attractive candidates for the development of advanced materials with tailored properties. These can include polymers, coatings, or functional materials for electronic or optical applications. At present, there are no published research findings that explore the potential applications of this compound in the field of materials science. The investigation of its properties and its potential incorporation into material frameworks remains an open area for future research.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for this compound

Machine learning and artificial intelligence are increasingly being used to accelerate chemical discovery by predicting reaction outcomes and optimizing reaction conditions. beilstein-journals.orgresearchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and guide experimental design, saving time and resources. nih.govresearchgate.net However, the application of these predictive models to reactions involving this compound has not been reported. The development of predictive models is contingent on the availability of sufficient reaction data, which appears to be lacking for this particular compound.

Q & A

Basic: What synthetic methodologies are recommended for 4-Nitroheptanedial, and how can reaction conditions be optimized?

Methodological Answer:

Optimal synthesis routes involve nitroalkylation of heptanedial precursors under controlled conditions. Key variables include:

- Temperature: 60–80°C to balance reaction rate and byproduct formation.

- Catalysts: Use Lewis acids (e.g., FeCl₃) to enhance nitro group incorporation .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .

Yield optimization requires iterative adjustment of stoichiometry and quenching protocols. Monitor intermediates via TLC and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the dialdehyde backbone and nitro group placement. Key shifts: aldehyde protons at δ 9.8–10.2 ppm, nitro groups at δ 8.1–8.5 ppm .

- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion [M+H]⁺ with <2 ppm error. Cross-reference with NIST spectral libraries .

Advanced: How can contradictions in spectral data during characterization be systematically resolved?

Methodological Answer:

- Step 1: Compare experimental spectra with NIST reference data for nitro-aldehyde compounds .

- Step 2: Perform statistical error analysis (e.g., confidence intervals for peak assignments) to identify outliers .

- Step 3: Validate via alternative techniques (e.g., X-ray crystallography for ambiguous stereochemistry) .

Contradictions often arise from solvent artifacts or tautomerism; use deuterated solvents and variable-temperature NMR to isolate confounding factors .

Advanced: What experimental designs are effective for probing reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic Labeling: Introduce ¹³C at aldehyde groups to track nucleophilic attack pathways via NMR .

- Kinetic Studies: Use stopped-flow spectroscopy to measure rate constants under varying pH and temperature .

- Computational Modeling: Pair density functional theory (DFT) calculations with experimental data to identify transition states and intermediates .

Basic: What are the stability protocols for this compound under storage and experimental conditions?

Methodological Answer:

- Storage: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and oxidation .

- Handling: Use anhydrous conditions; exposure to moisture accelerates hydrolysis to carboxylic acids .

- Decomposition Monitoring: Track via periodic GC-MS to detect degradation products (e.g., nitroalkanes) .

Advanced: How can researchers integrate computational models with empirical data to predict reactivity?

Methodological Answer:

- QSAR Models: Corrogate electronic parameters (HOMO/LUMO energies) with experimental reactivity in SN2 reactions .

- Machine Learning: Train models on kinetic datasets to predict optimal reaction conditions for novel transformations .

- Validation: Cross-check computational predictions with experimental yields and selectivity ratios .

Basic: How can synthetic procedures from literature be reliably reproduced?

Methodological Answer:

- Protocol Replication: Strictly adhere to documented stoichiometry, solvent grades, and equipment specifications .

- Troubleshooting: If yields diverge, verify catalyst purity (e.g., via ICP-MS) and exclude oxygen/moisture .

- Data Reporting: Include raw spectral files and calibration curves in supplementary materials for transparency .

Advanced: What methodologies assess environmental impact or degradation pathways?

Methodological Answer:

- Photodegradation Studies: Expose to UV-Vis light (λ = 254–365 nm) and analyze via LC-MS/MS for nitroso intermediates .

- Ecotoxicity Assays: Use Daphnia magna or algae models to measure LC₅₀ values under OECD guidelines .

- Degradation Pathways: Employ isotopic tracing (¹⁴C-labeled compounds) to map metabolic breakdown in soil/water systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.